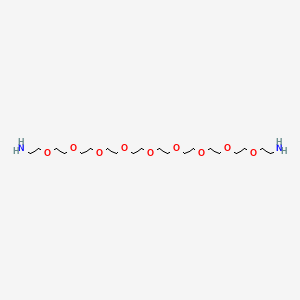

APN-C3-PEG4-alkyne

Vue d'ensemble

Description

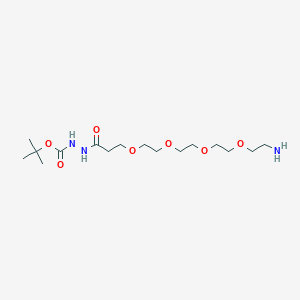

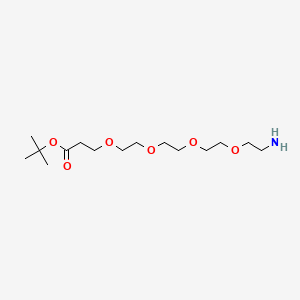

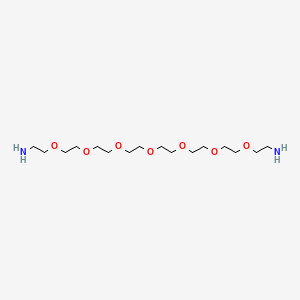

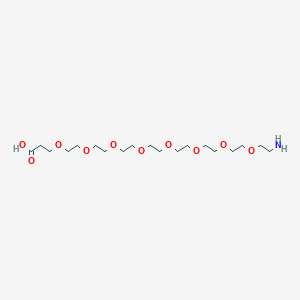

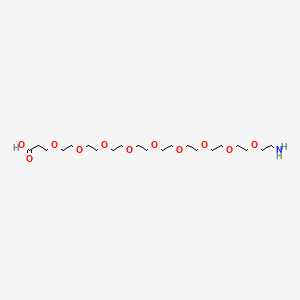

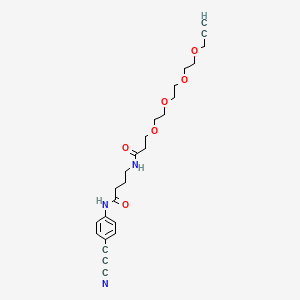

APN-C3-PEG4-alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group . The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .Molecular Structure Analysis

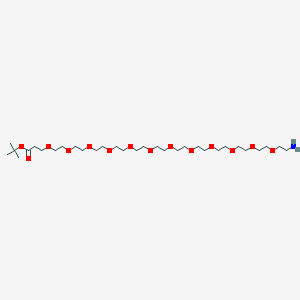

The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Chemical Reactions Analysis

APN-C3-PEG4-alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Applications De Recherche Scientifique

Emission Properties of Polymers

- Fluorescence Tuning in Polymers : A study by Yang, Mori, and Hashidzume (2019) described the use of poly(ethylene glycol) (PEG) and poly(1,4-(1-H-1,2,3-triazolylene)methylene) for fluorescence tuning. These polymers show fluorescence response to metal ions like Cu2+, which can be tuned from ultraviolet to green fluorescence by changing the excitation wavelength (Yang, Mori, & Hashidzume, 2019).

Biodegradable Amphiphilic Conetworks

- Drug Release and Biocompatibility : Yuan et al. (2013) created amphiphilic conetworks (APCNs) using a copper-catalyzed 1,3-dipolar azide–alkyne cycloaddition. These APCNs exhibited unique properties like ordered nanophase separation and variable swelling capacity, making them excellent carriers for controlled drug release and showing excellent biocompatibility (Yuan et al., 2013).

Immobilization of Biomolecules

- Carbohydrate and Protein Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne cycloaddition reactions for immobilizing carbohydrates and proteins onto a solid surface. This technique employed poly(ethylene glycol) (PEG) linkers and was shown to be effective for a wide range of complex substances (Sun, Stabler, Cazalis, & Chaikof, 2006).

Synthesis of Star-Shaped Polymers

- Star-Shaped Amphiphilic Conetworks : Wang et al. (2016) synthesized star-shaped hydrophobic poly(e-caprolactone) (PCL) and hydrophilic PEG amphiphilic conetworks (APCNs) using ring opening polymerization and click chemistry. These networks showed good biocompatibility and potential for sustained drug release (Wang et al., 2016).

Gas Chromatography Applications

- Retention Indices of Alkynes : Rang et al. (1976) studied the Kovats retention indices of n-alkynes on different stationary phases, including polyethylene glycol, providing essential data for gas chromatography applications (Rang, Kuningas, Orav, & Eisen, 1976).

Dual-Targeting Ligands in Pharmacology

- Ligands for Integrin αVβ3 and PAR2 : Majewski et al. (2020) synthesized dual-targeting ligands for integrin αVβ3 and PAR2, connected via copper-catalyzed alkyne-azide cycloadditions with PEG spacers. These showed promise in investigating inflammation-related pathways (Majewski et al., 2020).

Safety And Hazards

In case of skin contact with APN-C3-PEG4-alkyne, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . If inhaled, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQOUAJNYKTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

APN-C3-PEG4-alkyne | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.